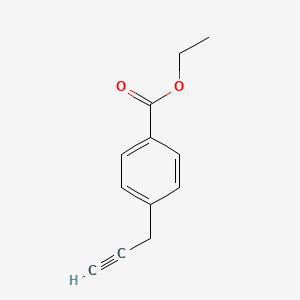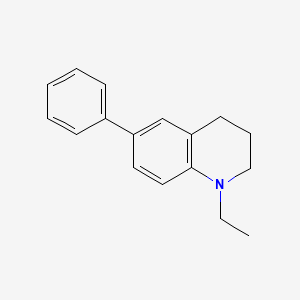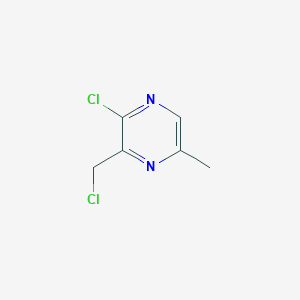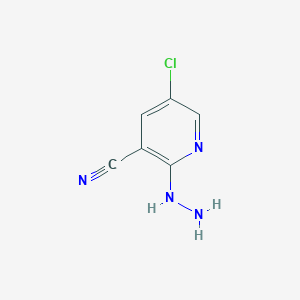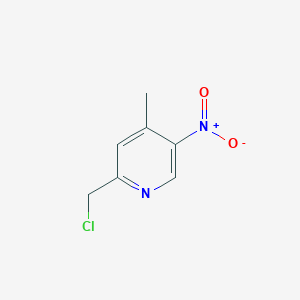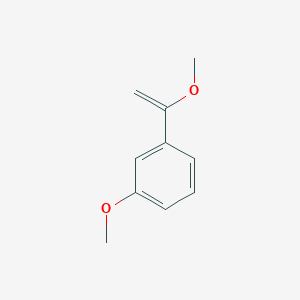
1-Methoxy-3-(1-methoxyvinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C10H12O2. It is a derivative of benzene, where a methoxy group and a methoxyvinyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(1-methoxyvinyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-3-methylbenzene with formaldehyde and a base to form the corresponding methoxyvinyl derivative. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the methoxyvinyl group to a methoxyethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced using reagents such as nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation under controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methoxyethyl derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-Methoxy-3-(1-methoxyvinyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-methoxy-3-(1-methoxyvinyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy and methoxyvinyl groups can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Methoxy-3-(1-methoxyvinyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-3-methylbenzene: Lacks the methoxyvinyl group, making it less reactive in certain chemical reactions.
1-Methoxy-4-vinylbenzene: Has the vinyl group in a different position, leading to different reactivity and properties.
1-Methoxy-3-(1-phenylvinyl)benzene: Contains a phenylvinyl group instead of a methoxyvinyl group, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methoxy-3-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H12O2/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-7H,1H2,2-3H3 |
InChI Key |
YLQAQUNFXRGAGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)
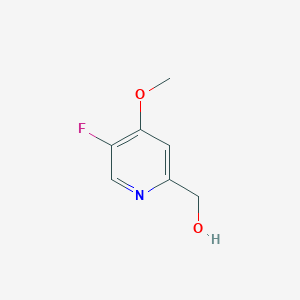


![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)

